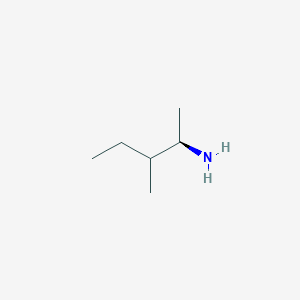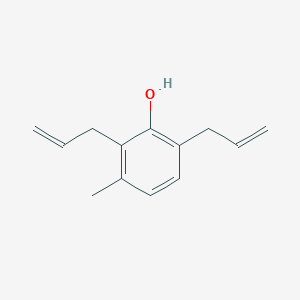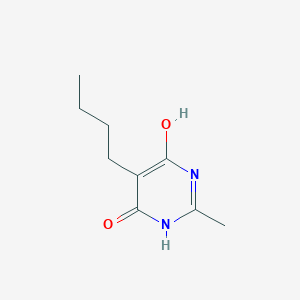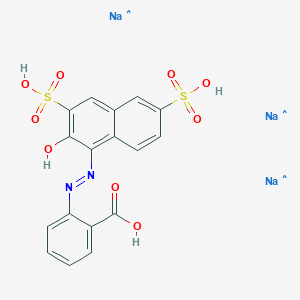
1,2-Dimethyl-butylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-butylamine is an organic compound belonging to the class of amines. It is a derivative of butylamine, where two methyl groups are attached to the butyl chain. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-butylamine can be synthesized through several methods. One common method involves the reaction of butylamine with methylating agents under controlled conditions. For instance, the reaction of butylamine with methyl iodide in the presence of a base like sodium hydroxide can yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitriles or the reductive amination of ketones. These methods are preferred due to their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-butylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Produces amides or nitriles.
Reduction: Produces primary amines.
Substitution: Produces halogenated derivatives.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-butylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-butylamine involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the production of various derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Butylamine: A primary amine with a similar structure but without the methyl groups.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Isobutylamine: An isomer of butylamine with a different arrangement of carbon atoms.
Uniqueness
1,2-Dimethyl-butylamine is unique due to the presence of two methyl groups on the butyl chain, which imparts distinct chemical properties and reactivity compared to its analogs. This structural difference makes it valuable in specific chemical and industrial applications.
Propiedades
Fórmula molecular |
C6H15N |
|---|---|
Peso molecular |
101.19 g/mol |
Nombre IUPAC |
(2R)-3-methylpentan-2-amine |
InChI |
InChI=1S/C6H15N/c1-4-5(2)6(3)7/h5-6H,4,7H2,1-3H3/t5?,6-/m1/s1 |
Clave InChI |
ZFAGOADKDXXTSV-PRJDIBJQSA-N |
SMILES isomérico |
CCC(C)[C@@H](C)N |
SMILES canónico |
CCC(C)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methylpropyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965205.png)





![(4E)-2-(4-chlorophenyl)-4-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11965240.png)
![11-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11965241.png)

![4-Hydroxybenzaldehyde [4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11965249.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965254.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11965275.png)
